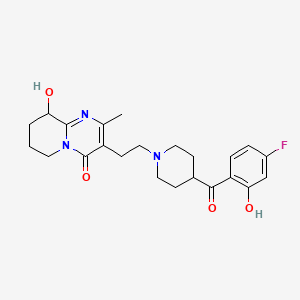
4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, also known as 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, is a useful research compound. Its molecular formula is C23H28FN3O4 and its molecular weight is 429.492. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
R 84852, also known as “4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-”, is an impurity of paliperidone . Paliperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . Therefore, it can be inferred that the primary targets of R 84852 could be the serotonin and dopamine receptors.
Actividad Biológica
The compound 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on antiplatelet effects, antitumor properties, and antimicrobial activities.
1. Antiplatelet Activity
Research indicates that derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one , particularly AP155, exhibit significant antiplatelet activity. The mechanism involves the inhibition of platelet aggregation through the elevation of cyclic adenosine monophosphate (cAMP) levels in human platelets.
- Mechanism of Action :
Table 1: Summary of Antiplatelet Activity Studies
| Compound | Mechanism | Effect on Platelet Aggregation | Reference |
|---|---|---|---|
| AP155 | PDE Inhibition | Significant inhibition in PRP and WP | |
| Other Derivatives | Varies | Potentially similar mechanisms |
2. Antitumor Properties
The M2 isoform of pyruvate kinase (PKM2) has emerged as a target in cancer therapy. Certain derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one have been identified as activators of PKM2.
- Research Findings :
Table 2: Overview of PKM2 Activators Derived from Pyrido(1,2-a)pyrimidin-4-one
| Compound | Target | Effect on Cancer Cells | Reference |
|---|---|---|---|
| PKM2 Activator A | PKM2 | Modulated metabolism; further studies needed | |
| Other Analogues | Varies | Potential for antitumor activity |
3. Antimicrobial Activity
The antimicrobial properties of 4H-Pyrido(1,2-a)pyrimidin-4-one derivatives have also been explored. Initial studies reported a lack of significant antibacterial or antifungal activity for some synthesized compounds .
- Case Study :
Table 3: Antimicrobial Activity Assessment
Propiedades
IUPAC Name |
3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-14-17(23(31)27-9-2-3-19(28)22(27)25-14)8-12-26-10-6-15(7-11-26)21(30)18-5-4-16(24)13-20(18)29/h4-5,13,15,19,28-29H,2-3,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJQSCQRKCIFRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152542-03-5 |
Source


|
| Record name | R-84852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152542035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-84852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3356VUM787 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














